molecular formula C14H9Cl2FO2 B14067545 (2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid

(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid

Cat. No.: B14067545
M. Wt: 299.1 g/mol
InChI Key: CJSKIISRNTUFTO-UHFFFAOYSA-N
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Description

(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is a chemical compound with a complex structure that includes chlorine and fluorine atoms attached to a biphenyl core

Preparation Methods

The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid typically involves multiple steps, starting from simpler biphenyl derivatives. The synthetic routes often include halogenation reactions to introduce chlorine and fluorine atoms at specific positions on the biphenyl ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different properties.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes, contributing to its effects.

Comparison with Similar Compounds

Similar compounds include other biphenyl derivatives with different halogen substitutions. The unique combination of chlorine and fluorine atoms in (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid distinguishes it from other compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)-4-fluorophenyl]acetic acid

InChI

InChI=1S/C14H9Cl2FO2/c15-11-2-1-3-12(16)14(11)10-7-9(17)5-4-8(10)6-13(18)19/h1-5,7H,6H2,(H,18,19)

InChI Key

CJSKIISRNTUFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)CC(=O)O)Cl

Origin of Product

United States

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